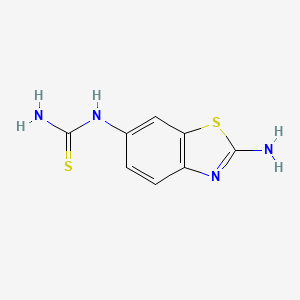![molecular formula C12H18ClNO4S B8720298 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B8720298.png)
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide
概要
説明
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-propane sulfonic acid moiety and a dimethoxy-benzylamide group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-1-propanesulfonyl chloride with 2,4-dimethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonate esters.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biochemical pathways and cellular functions .
類似化合物との比較
- 3-Chloro-propane-1-sulfonic acid benzylamide
- 3-Chloro-propane-1-sulfonic acid 2,4-dimethoxy-phenylamide
Comparison: Compared to its analogs, 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide exhibits unique properties due to the presence of the dimethoxy groups on the benzylamide moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.
特性
分子式 |
C12H18ClNO4S |
|---|---|
分子量 |
307.79 g/mol |
IUPAC名 |
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-17-11-5-4-10(12(8-11)18-2)9-14-19(15,16)7-3-6-13/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChIキー |
XRCLLNNZCPNEDU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)CCCCl)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B8720215.png)
![Methyl 4-{[(4-hydroxybutyl)amino]carbonyl}benzoate](/img/structure/B8720219.png)
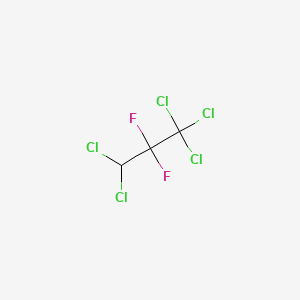
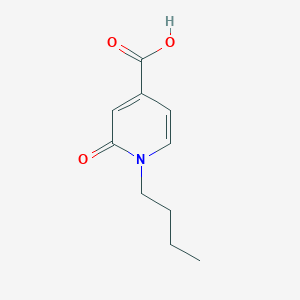
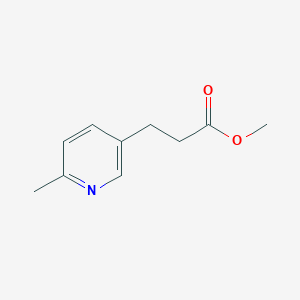

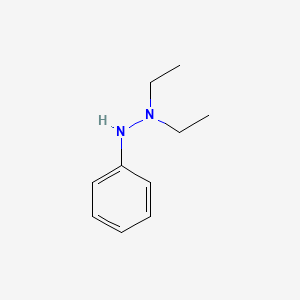
![[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-thiophen-3-yl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8720256.png)

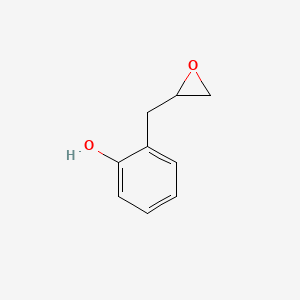
![2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)acetaldehyde](/img/structure/B8720290.png)
![3-[(3-hydroxypropyl)anilino]-1-propanol](/img/structure/B8720319.png)
